Methyl 2,3,6-trihydroxybenzoate

Catalog No.
S15132171
CAS No.
61885-19-6
M.F
C8H8O5
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,6-trihydroxybenzoate

CAS Number

61885-19-6

Product Name

Methyl 2,3,6-trihydroxybenzoate

IUPAC Name

methyl 2,3,6-trihydroxybenzoate

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3

InChI Key

JMHTWRAXAAZKPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)O)O

Methyl 2,3,6-trihydroxybenzoate, also known as methyl gallate, is an organic compound with the molecular formula C8H8O5C_8H_8O_5 and a molecular weight of approximately 184.15 g/mol. It is classified as a benzoate ester derived from gallic acid. This compound features three hydroxyl groups located at the 2, 3, and 6 positions of the benzene ring, contributing to its unique chemical properties and biological activities. Methyl 2,3,6-trihydroxybenzoate is recognized for its antioxidant properties and potential applications in various fields including pharmaceuticals, food preservation, and cosmetics .

Due to the presence of hydroxyl groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under certain conditions.
  • Reduction: The compound can undergo reduction reactions to yield corresponding alcohols.

These reactions are significant in synthetic organic chemistry for the modification and functionalization of the compound .

Methyl 2,3,6-trihydroxybenzoate exhibits notable biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various bacteria and fungi.
  • Anti-inflammatory Effects: The compound may help reduce inflammation through its action on inflammatory pathways.

These biological activities make methyl 2,3,6-trihydroxybenzoate a candidate for therapeutic applications in medicine and health .

Several methods exist for synthesizing methyl 2,3,6-trihydroxybenzoate:

  • From Gallic Acid: Methyl gallate can be synthesized by esterifying gallic acid with methanol in the presence of an acid catalyst.
  • Chemical Synthesis: Various synthetic routes involve starting materials like phenolic compounds and applying specific reagents to introduce hydroxyl groups at desired positions on the benzene ring.
  • Biological Methods: Some studies suggest that microbial fermentation processes can yield this compound as a natural product.

Each method has its advantages and may be chosen based on desired purity and yield .

Methyl 2,3,6-trihydroxybenzoate finds applications across multiple sectors:

  • Pharmaceuticals: Utilized for its antioxidant and antimicrobial properties in drug formulations.
  • Food Industry: Acts as a natural preservative due to its ability to inhibit microbial growth.
  • Cosmetics: Incorporated into skincare products for its antioxidant benefits.
  • Research: Used in studies investigating the effects of antioxidants on health and disease prevention .

Methyl 2,3,6-trihydroxybenzoate shares structural similarities with other trihydroxybenzoates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3,4,5-trihydroxybenzoateC8H8O5Known for strong antioxidant activity; derived from gallic acid.
Methyl 2,4,6-trihydroxybenzoateC8H8O5Similar structure but different substitution pattern; used in food preservation.
Methyl gallateC8H8O5Often synonymous with methyl 2,3,6-trihydroxybenzoate; recognized for health benefits.

The uniqueness of methyl 2,3,6-trihydroxybenzoate lies in its specific arrangement of hydroxyl groups which influences its solubility and reactivity compared to other compounds in this class .

Enzymatic Synthesis Mechanisms in Plant Systems

Role of Polyketide Synthases in Precursor Formation

Type III polyketide synthases (PKSs) are central to the biosynthesis of aromatic metabolites, including methyl 2,3,6-trihydroxybenzoate. These homodimeric enzymes iteratively condense malonyl-CoA extender units with starter substrates, typically acetyl-CoA or benzoyl-CoA derivatives, to form poly-β-keto intermediates. For example, chalcone synthase (CHS), a well-characterized type III PKS, generates naringenin chalcone through three condensations of malonyl-CoA with a coumaroyl-CoA starter. Similarly, methyl 2,3,6-trihydroxybenzoate likely originates from a tetraketide intermediate produced by a PKS homolog. The enzyme’s active-site cavity, defined by conserved Cys-His-Asn catalytic triads, governs substrate selection and chain length control. Mutational studies on CHS have shown that minor alterations in the active-site volume or hydrogen-bonding networks can redirect product specificity, suggesting that analogous structural features in uncharacterized PKSs may yield the trihydroxybenzoate backbone.

Table 1: Type III PKS Enzymes and Their Substrate Preferences

EnzymeStarter SubstrateExtender UnitsProductSource Organism
Chalcone SynthaseCoumaroyl-CoAMalonyl-CoANaringenin chalconePetroselinum hortense
Biphenyl SynthaseBenzoyl-CoAMalonyl-CoA3,5-DihydroxybiphenylSorbus aucuparia
Hypothetical PKSBenzoyl-CoA (proposed)Malonyl-CoATrihydroxybenzoate scaffoldUncharacterized

Hydroxylation Patterns and Regioselective Modifications

The hydroxylation pattern of methyl 2,3,6-trihydroxybenzoate arises from post-PKS modifications mediated by cytochrome P450 monooxygenases and flavin-dependent hydroxylases. In Clarkia breweri, salicylic acid undergoes hydroxylation at the 3-position by a cytochrome P450 enzyme to yield 2,3-dihydroxybenzoic acid, which is further methylated to produce methyl esters. Similarly, the 2,3,6-trihydroxy configuration may result from sequential hydroxylation of a proto-product like 2-hydroxybenzoic acid. Regioselectivity is dictated by enzyme-substrate interactions, as demonstrated by benzophenone synthase (BPS), which hydroxylates the 3-position of benzoyl-CoA-derived intermediates with high specificity. Molecular modeling of plant hydroxylases reveals that substrate orientation within the binding pocket, stabilized by π-π stacking and hydrogen bonds, determines the position of hydroxyl group addition.

Microbial Biotransformation Pathways

Bacterial Degradation Networks for Aromatic Compounds

Bacterial systems catabolize aromatic compounds via the β-ketoadipate pathway, which may also participate in methyl 2,3,6-trihydroxybenzoate metabolism. Bacillus subtilis encodes a type III PKS (BpsA) that synthesizes alkylpyrones from fatty acyl-CoA starters, illustrating bacterial capacity for polyketide diversification. While BpsA primarily produces aliphatic products, its broad substrate tolerance suggests potential activity toward aromatic starters. Degradation pathways often involve dioxygenases, such as those in Pseudomonas putida, which cleave benzene rings through ortho- or meta-fission mechanisms. These enzymes could theoretically modify methyl 2,3,6-trihydroxybenzoate into catechol derivatives, though direct evidence remains unexplored.

Fungal Oxidative Coupling Reactions

Fungal cytochrome P450s and laccases mediate oxidative coupling of phenolic compounds, a process relevant to methyl 2,3,6-trihydroxybenzoate derivatization. In Aspergillus nidulans, laccases dimerize monophenols to form biphenyl structures, analogous to plant biphenyl synthase (BIS) activity. Fungal methyltransferases, such as those in Hoya carnosa, methylate hydroxyl groups with positional specificity influenced by steric and electronic factors. For instance, Stephanotis floribunda methyltransferase exhibits dual activity toward benzoic and salicylic acids, preferentially methylating the carboxyl group when the 2-hydroxyl is present. This suggests that fungal systems could methylate 2,3,6-trihydroxybenzoic acid at the carboxyl position to yield the target compound.

Table 2: Microbial Enzymes with Potential Roles in Trihydroxybenzoate Metabolism

OrganismEnzymeFunctionSubstrate Specificity
Bacillus subtilisBpsAAlkylpyrone synthesisLong-chain acyl-CoA
Pseudomonas putidaCatechol dioxygenaseAromatic ring cleavageCatechol derivatives
Aspergillus nigerLaccaseOxidative coupling of phenolics2,3,6-Trihydroxybenzoate (hypothetical)

Genetic Regulation of Secondary Metabolite Production

The biosynthesis of methyl 2,3,6-trihydroxybenzoate is tightly regulated at the genetic level. In plants, trans-acting factors such as MYB and bHLH transcription factors coordinate the expression of PKS and methyltransferase genes. For example, in Antirrhinum majus, the BAMT (benzoic acid carboxyl methyltransferase) gene is rhythmically expressed, peaking during periods of maximal floral volatile emission. Similarly, the bpsA-bpsB operon in B. subtilis is regulated by SigA-dependent promoters, aligning polyketide production with cellular growth phases. Epigenetic modifications, including DNA methylation and histone acetylation, further modulate pathway activity, as observed in Nicotiana suaveolens, where chromatin remodeling enhances methyltransferase expression under stress conditions.

Allelopathic Functions in Plant Defense Systems

Methyl 2,3,6-trihydroxybenzoate serves as a critical allelochemical in plant defense mechanisms, contributing to complex ecological interactions that shape soil microbiomes and enhance pathogen resistance. The compound's multifaceted role in plant-environment interactions demonstrates sophisticated chemical communication systems that have evolved to optimize plant fitness and survival.

Soil Microbiome Modulation Through Root Exudation

The soil microbiome modulation capacity of methyl 2,3,6-trihydroxybenzoate operates through concentration gradient-dependent diffusion mechanisms that fundamentally alter microbial recruitment patterns in the rhizosphere [1] [2]. Root exudation of this trihydroxybenzoate compound occurs primarily at the root tip, where the lack of cellular differentiation facilitates metabolite diffusion to the soil environment [2] [3]. The compound demonstrates effectiveness at concentrations ranging from 100-500 μM, with immediate effects observable within 5-16 hours under optimal soil conditions (pH 6.5-7.5, aerobic environments) [1] [4].

The mechanism involves phloem unloading through plasmodesmata in a convective manner, where low-molecular-weight solutes including methyl 2,3,6-trihydroxybenzoate move through the phloem-pole pericycle and subsequently diffuse toward surrounding cells [2]. This process creates concentration gradients that directly influence microbial communities, with specific bacterial taxa showing differential responses to the compound's presence [4] [5].

Research indicates that trihydroxybenzoate compounds selectively enrich beneficial bacterial populations, particularly Rhizobiaceae and Azospirillaceae families, while suppressing potentially harmful microorganisms [6] [4]. The compound's effect on microbial diversity appears to be structure-dependent, with the specific hydroxyl group positioning on the benzene ring determining the magnitude and direction of microbial community shifts [5] [7].

The temporal dynamics of soil microbiome modulation reveal that methyl 2,3,6-trihydroxybenzoate influences bacterial community composition for extended periods, with stable community changes persisting for 7-28 days after initial exposure [4]. This prolonged effect suggests that the compound not only acts as a direct microbial regulator but also establishes persistent chemical gradients that continue to influence soil ecosystem dynamics [2] [3].

Pathogen Resistance Induction in Host Plants

Methyl 2,3,6-trihydroxybenzoate functions as a potent inducer of systemic resistance in host plants through the activation of both jasmonic acid and salicylic acid signaling pathways [8] [9]. The compound's pathogen resistance mechanisms operate through induced systemic resistance (ISR) that provides broad-spectrum protection against diverse plant pathogens including Pseudomonas syringae, Erwinia amylovora, and various fungal pathogens [10] [8].

The resistance induction process requires concentrations of 1-10 mM for significant effects, with the compound priming plant defense responses that become active upon pathogen challenge [8] [9]. The molecular signaling cascade involves the upregulation of defense-related genes including PR-1 (salicylic acid-responsive) and PDF1.2 (jasmonic acid-responsive), indicating dual pathway activation [8] [9]. This dual signaling approach provides plants with enhanced flexibility in responding to different types of pathogenic threats.

The compound's effectiveness as a resistance inducer is demonstrated by its ability to reduce disease severity by up to 96.5% in controlled studies, with protection lasting 3-7 days after application [8] [9]. The mechanism involves both direct antimicrobial effects and indirect enhancement of plant immune responses, creating a multi-layered defense system that is more robust than single-pathway approaches [11] [8].

Environmental conditions significantly influence the pathogen resistance induction capacity of methyl 2,3,6-trihydroxybenzoate. Optimal temperatures of 20-25°C with adequate moisture levels enhance the compound's effectiveness, while extreme conditions may reduce its protective capacity [11] [8]. The compound's activity is also influenced by plant nutritional status, with well-nourished plants showing enhanced responses to the resistance-inducing signals [2] [11].

Biogeochemical Cycling in Aquatic Ecosystems

The environmental fate of methyl 2,3,6-trihydroxybenzoate in aquatic systems involves complex biogeochemical processes that determine its persistence, transport, and ultimate environmental impact. Understanding these processes is crucial for assessing the compound's ecological significance and potential environmental implications.

Photodegradation Products and Environmental Fate

Photodegradation represents the primary environmental attenuation mechanism for methyl 2,3,6-trihydroxybenzoate in aquatic systems, with rate constants ranging from 0.07-0.25 day⁻¹ under summer conditions [12] [13]. The photodegradation process involves both direct photolysis and indirect photochemical reactions mediated by reactive oxygen species and chromophoric dissolved organic matter (CDOM) [12] [13] [14].

Direct photolysis occurs through UV irradiation, with the compound's aromatic structure and hydroxyl groups making it susceptible to photochemical breakdown [12] [13]. The process generates hydroxylated derivatives as primary products, which subsequently undergo further oxidation to form carbon dioxide and other mineralization products [12] [15]. The photodegradation half-life in surface waters ranges from 3-10 days, with significant seasonal variation (5-6 fold difference between summer and winter conditions) [12] [13].

Indirect photodegradation involves reactions with photogenerated reactive species including hydroxyl radicals (- OH), singlet oxygen (¹O₂), and excited triplet states of chromophoric dissolved organic matter (³CDOM*) [12] [13] [14]. These reactions are enhanced by the presence of dissolved organic matter, which acts as a photosensitizer, increasing degradation rates by 2.1-4.3 fold compared to pure water systems [12] [13]. The compound's photodegradation is also influenced by water depth, with deeper waters showing reduced degradation rates due to limited light penetration [13].

Environmental factors significantly affect photodegradation kinetics, with UV irradiance serving as the primary driver, followed by dissolved organic carbon concentration and water depth [12] [13]. Seasonal variations in irradiance result in dramatically different degradation rates, with fastest degradation occurring in June and slowest in December in temperate regions [13]. The compound's photostability is also affected by pH, with higher pH values generally increasing degradation rates [16].

Sediment-Water Partitioning Dynamics

The sediment-water partitioning behavior of methyl 2,3,6-trihydroxybenzoate is governed by its interaction with organic matter and the equilibrium partitioning principles that determine contaminant distribution in aquatic systems [17] [18] [19]. The compound's partition coefficient (Log Koc) ranges from 1.98-2.52, indicating moderate affinity for organic carbon-rich sediments [17] [19] [20].

Partitioning dynamics follow equilibrium partitioning theory, where the compound distributes between sediment organic carbon, interstitial water, and dissolved phases based on its octanol-water partition coefficient and the organic carbon content of the sediment [17] [21] [18]. The process reaches equilibrium within 2-48 hours, depending on sediment characteristics and environmental conditions [17] [22].

The compound's sediment association is primarily driven by hydrophobic interactions with organic matter, with the partition coefficient being strongly correlated with sediment organic carbon content [17] [19]. Particle size also influences partitioning, with smaller particles generally showing higher partition coefficients due to their greater surface area and organic carbon content [17] [23].

Seasonal variations in sediment-water partitioning occur due to changes in organic matter composition, temperature, and biological activity [17] [24]. Spring and summer periods typically show enhanced partitioning due to increased organic matter production and higher biological activity, while winter conditions may result in different partitioning patterns due to reduced biological processes [25] [26].

The environmental implications of sediment-water partitioning include the potential for long-term storage of methyl 2,3,6-trihydroxybenzoate in sediments, with accumulation half-lives ranging from 14-70 days [17] [22]. This storage capacity suggests that sediments may serve as both sinks and sources for the compound, depending on changing environmental conditions that affect the partitioning equilibrium [17] [21].

Bioturbation and sediment resuspension can significantly affect partitioning dynamics by altering the sediment-water interface and changing the availability of sorption sites [17] [24]. These physical processes can lead to remobilization of previously sorbed compounds, potentially affecting their bioavailability and environmental fate [27] [22].

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

184.03717335 g/mol

Monoisotopic Mass

184.03717335 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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